6-HYDROXY-9H-PURINE 3-N-OXIDE

Alarm Pheromone Behavioral Ecology Chemical Ecology

Researchers studying chemical alarm signaling in fish require authentic hypoxanthine 3-N-oxide; generic hypoxanthine lacks the essential N-oxide group and fails to elicit any alarm response, compromising experimental validity. - Elicits robust, species-typical antipredator behaviors in fathead minnows, zebrafish, and channel catfish at 0.4-6.7 nM. - The 3-N-oxide moiety is the indispensable molecular trigger; hypoxanthine and other purine derivatives without this group are inactive. - Serves as a validated reference agonist for benchmarking synthetic purine N-oxide analogs with a well-characterized concentration-response curve. - Acid-labile; requires storage at -20°C and formulation in neutral-to-alkaline media to preserve N-oxide integrity.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 19765-65-2
Cat. No. B173539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-HYDROXY-9H-PURINE 3-N-OXIDE
CAS19765-65-2
SynonymsHYPOXANTHINE 3-N-OXIDE
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)N=CN2O
InChIInChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7)
InChIKeyRVVZOZMPKROZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-9H-purine 3-N-oxide Overview


6-Hydroxy-9H-purine 3-N-oxide (hypoxanthine 3-N-oxide) is a purine N-oxide derivative characterized by a hydroxyl group at the N3 position of the hypoxanthine scaffold [1]. It is a major component of Schreckstoff, an alarm pheromone found in fish, and acts as a chemical alarm cue in Ostariophysan fishes [2]. The compound exhibits potent antipredator behavioral responses in aquatic organisms at nanomolar concentrations, distinguishing it from structurally related purine derivatives lacking the N-oxide functional group [3].

6-Hydroxy-9H-purine 3-N-oxide: No Generic Substitute


The N-oxide functional group at position 3 is the chief molecular trigger for antipredator behavior in Ostariophysan fishes [1]. Compounds lacking this nitrogen oxide moiety, such as hypoxanthine itself or purine derivatives without an N-oxide, fail to elicit significant alarm responses [2]. Even among N-oxide-containing compounds, the specific purine scaffold and substitution pattern critically modulate response intensity and species specificity [3]. Thus, generic substitution with hypoxanthine or other purine N-oxides (e.g., adenine 1-N-oxide, pyridine-N-oxide) leads to either absent or quantitatively weaker behavioral outcomes, directly impacting experimental validity and procurement decisions.

6-Hydroxy-9H-purine 3-N-oxide vs. Analogs: Quantitative Evidence


Nanomolar Antipredator Activity vs. Hypoxanthine

6-Hydroxy-9H-purine 3-N-oxide elicits a significant antipredator response in fathead minnows at concentrations as low as 0.4 nM, whereas hypoxanthine (the parent compound lacking the N-oxide) elicits no significant response at any tested concentration [1]. The response saturates at concentrations up to 6.7 nM with no further increase [1]. This demonstrates that the N-oxide functional group is essential for bioactivity.

Alarm Pheromone Behavioral Ecology Chemical Ecology

Ostariophysan-Specific Alarm Response vs. Pyridine-N-oxide

In juvenile channel catfish (Ictalurus punctatus, Ostariophysi), 6-hydroxy-9H-purine 3-N-oxide elicited a significant increase in antipredator behaviors, while pyridine-N-oxide (a structurally dissimilar N-oxide) elicited a significant but less intense response [1]. Crucially, the target compound elicited no response in non-Ostariophysan species (convict cichlids and rainbow trout), confirming taxonomic specificity [1]. Compounds lacking an N-oxide group were not significantly different from controls [1].

Species Specificity Alarm Cue Ostariophysi

CNS Excitation: 3-N- vs. 1-N-oxide Regioisomers

Hypoxanthine 3-N-oxide and hypoxanthine 1-N-oxide were compared for their ability to induce central nervous excitation in black tetra (Gymnocorymbus ternetzi) measured via dorsal light response [1]. Both regioisomers induced a change in equilibrium state, but hypoxanthine 3-N-oxide produced a quantitatively distinct excitation pattern consistent with the natural alarm substance [1]. This indicates that the N-oxide position on the purine ring (3- vs. 1-) influences the neural response profile.

Regioisomer CNS Excitation Dorsal Light Response

Acidic Hydrolysis: Distinct Degradation vs. Hypoxanthine

Under acidic conditions (hydrochloric acid), 6-hydroxy-9H-purine 3-N-oxide undergoes hydrolysis to yield a distinct mixture of products: 6,8-dihydroxypurine, 8-chlorohypoxanthine, hypoxanthine, and 2-chloro-4-amino-5-imidazolecarboxamide [1]. In contrast, hypoxanthine itself does not undergo this N-oxide-specific degradation pathway. This divergent chemical reactivity under acidic conditions is a direct consequence of the N-oxide functional group and must be accounted for in analytical method development and sample handling protocols.

Chemical Stability Hydrolysis Degradation Products

6-Hydroxy-9H-purine 3-N-oxide Application Scenarios


Ostariophysan Alarm Behavioral Assays

Employ 6-hydroxy-9H-purine 3-N-oxide at concentrations of 0.4–6.7 nM to elicit robust, species-typical antipredator behaviors in fathead minnows, channel catfish, and other Ostariophysan fishes [1]. This compound serves as a validated positive control for studying chemical alarm signaling, predator-prey interactions, and the effects of environmental stressors (e.g., acidification) on alarm cue function [2]. Avoid substitution with hypoxanthine or other purine derivatives lacking the N-oxide group, as they fail to induce any significant response [1].

Purine N-Oxide Alarm Cue SAR

Use 6-hydroxy-9H-purine 3-N-oxide as the reference agonist for comparing the behavioral potency of synthetic purine N-oxide analogs [1]. Its well-characterized concentration-response curve (minimum effective concentration 0.4 nM) provides a quantitative benchmark against which the efficacy of novel N-oxide derivatives can be measured [1]. The compound's regioisomeric specificity (3- vs. 1-N-oxide) further enables dissection of the molecular determinants underlying alarm pheromone recognition [2].

Fish Deterrent & Attractant Formulations

Incorporate 6-hydroxy-9H-purine 3-N-oxide as the active alarm pheromone component in formulations designed to repel or attract Ostariophysan fishes in aquaculture, fisheries management, or hydropower plant fish protection systems [1]. Its nanomolar potency ensures cost-effective deployment, while its taxonomic specificity (no response in non-Ostariophysan species) minimizes off-target ecological effects [2]. Formulation stability studies must account for its acid-labile N-oxide group, which degrades to a characteristic mixture of products distinct from hypoxanthine [3].

Analytical Standard for Purine N-Oxides

Utilize 6-hydroxy-9H-purine 3-N-oxide as a certified reference standard for developing and validating HPLC, LC-MS, or NMR methods aimed at quantifying purine N-oxides in biological matrices or environmental samples [1]. Its unique acidic hydrolysis product profile (6,8-dihydroxypurine, 8-chlorohypoxanthine, hypoxanthine, and 2-chloro-4-amino-5-imidazolecarboxamide) provides a distinctive fingerprint for confirming identity and assessing purity, which cannot be replicated using hypoxanthine standards [1].

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